![molecular formula C13H17N3O B2715222 N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide CAS No. 2411277-66-0](/img/structure/B2715222.png)
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines and has been found to exhibit a wide range of biological activities. In
科学研究应用
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent vasodilatory effects, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure. Additionally, this compound 41-8543 has been found to exhibit neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 acts as a potent activator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the relaxation of smooth muscle cells, which results in vasodilation. Additionally, this compound 41-8543 has been found to exhibit neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects
This compound 41-8543 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, which leads to vasodilation and relaxation of smooth muscle cells. Additionally, this compound 41-8543 has been found to exhibit anti-inflammatory effects by inhibiting the activation of microglia and astrocytes. Furthermore, this compound 41-8543 has been found to protect against oxidative stress and apoptosis in various cell types.
实验室实验的优点和局限性
One of the major advantages of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 is its potent vasodilatory effects, which makes it a valuable tool for studying the cardiovascular system. Additionally, this compound 41-8543 has been found to exhibit neuroprotective effects, which makes it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of this compound 41-8543 is its relatively short half-life, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for research on N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543. One potential direction is to investigate its potential therapeutic applications in cardiovascular diseases such as hypertension and heart failure. Additionally, further research is needed to investigate its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, future research could investigate the potential of this compound 41-8543 as a tool for studying the mechanisms underlying vasodilation and neuroprotection. Finally, further research is needed to investigate the long-term effects of this compound 41-8543 on various tissues and cell types.
合成方法
The synthesis of N-[(2-Cyclopentylpyrazol-3-yl)methyl]but-2-ynamide 41-8543 involves the reaction of 2-cyclopentylpyrazole-3-carboxylic acid with propargylamine. The resulting intermediate is then reacted with but-2-ynoic acid to form the final product. The synthesis of this compound has been reported in several research papers, and the purity of the product has been confirmed using various analytical techniques.
属性
IUPAC Name |
N-[(2-cyclopentylpyrazol-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-5-13(17)14-10-12-8-9-15-16(12)11-6-3-4-7-11/h8-9,11H,3-4,6-7,10H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSFCVRRCBIVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=NN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(2,4-dichlorophenoxymethyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2715140.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2715142.png)
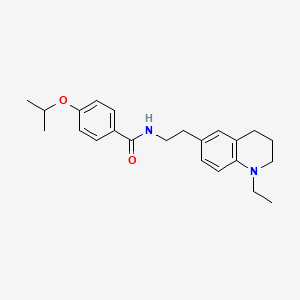
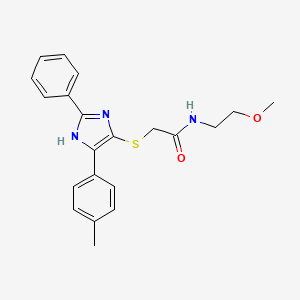
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2715147.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)
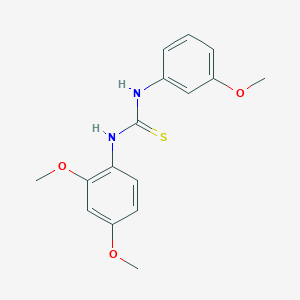
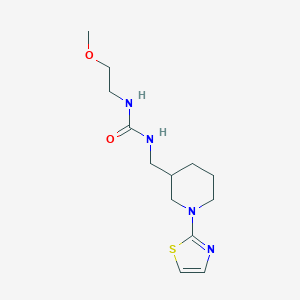
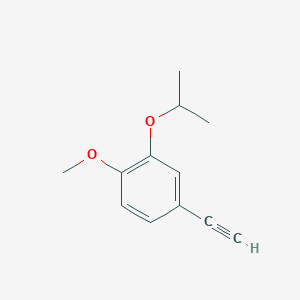
![7,7-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2715152.png)
![1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2715153.png)
![(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/no-structure.png)
![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)